
Decamethyltetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decamethyltetrasilane is an organosilicon compound with the chemical formula C10H30Si4 . It is a member of the oligosilane family, characterized by a silicon backbone with organic substituents. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decamethyltetrasilane can be synthesized through the coupling of pentamethylchlorodisilane with lithium. This reaction typically occurs under controlled conditions to ensure the desired product is obtained . The general reaction is as follows: [ \text{2 (CH}_3\text{)_5SiCl + 2 Li} \rightarrow \text{(CH}_3\text{)_5Si-Si(CH}_3\text{)_5 + 2 LiCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar coupling reactions under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Decamethyltetrasilane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of siloxanes.
Reduction: Typically involves the reduction of silicon-silicon bonds.
Substitution: Commonly involves the replacement of methyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often involves reagents like oxygen or ozone.
Reduction: Can involve reagents such as lithium aluminum hydride.
Substitution: Typically uses halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Simplified silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Decamethyltetrasilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems due to its unique properties.
Industry: Utilized in the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism by which decamethyltetrasilane exerts its effects involves interactions with various molecular targets. The silicon backbone allows for unique interactions with other molecules, facilitating reactions that are not typically observed with carbon-based compounds. These interactions can lead to the formation of new bonds and structures, making this compound a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Octamethyltrisilane: Another oligosilane with a shorter silicon backbone.
Hexamethyldisilane: A simpler silane with only two silicon atoms.
Decamethyltetrasiloxane: Similar structure but with oxygen atoms incorporated into the backbone.
Uniqueness: Decamethyltetrasilane is unique due to its longer silicon backbone and the presence of ten methyl groups, which provide distinct chemical properties and reactivity compared to its shorter counterparts. This makes it particularly useful in applications requiring specific silicon-based interactions and modifications.
Properties
CAS No. |
865-76-9 |
|---|---|
Molecular Formula |
C10H30Si4 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyl)silyl]-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C10H30Si4/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3 |
InChI Key |
WYNNMDYMPQMXFH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)
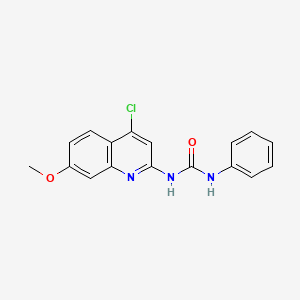
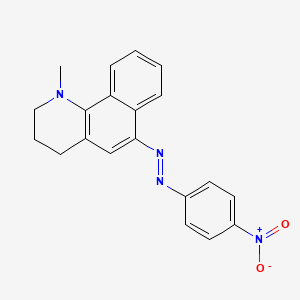
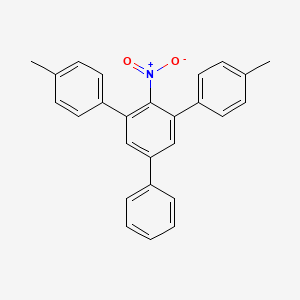


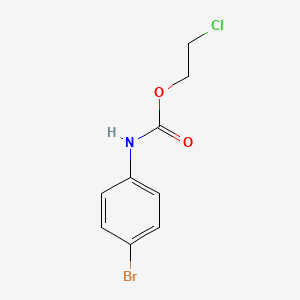

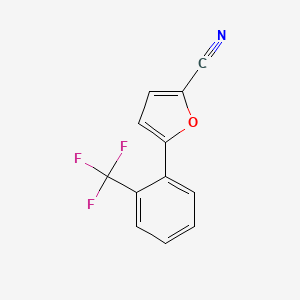

![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)

